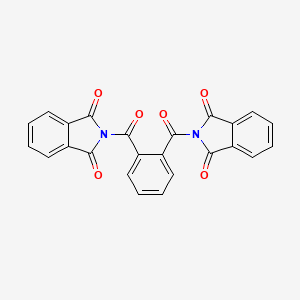
Isophthaloyl bisphthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isophthaloyl bisphthalimide is an organic compound with the molecular formula C24H12N2O6. It is a derivative of phthalimide and isophthalic acid, characterized by two phthalimide groups connected through an isophthaloyl linkage. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isophthaloyl bisphthalimide can be synthesized through the reaction of isophthaloyl chloride with phthalimide. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the bisphthalimide linkage. The reaction is carried out under controlled conditions, often in an organic solvent like dimethylacetamide (DMAc), to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Isophthaloyl bisphthalimide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phthalimide groups can be replaced by other nucleophiles.
Condensation Reactions: It can react with amines to form polyimides, which are valuable in the production of high-performance polymers.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like sodium hydroxide and organic solvents such as DMAc. The reactions are typically carried out at elevated temperatures to ensure complete conversion and high yield .
Major Products Formed
The major products formed from reactions involving this compound include various polyimides and substituted phthalimides, which have applications in materials science and polymer chemistry .
Wissenschaftliche Forschungsanwendungen
Isophthaloyl bisphthalimide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor in the development of biologically active compounds and pharmaceuticals.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is utilized in the production of high-performance materials, such as polyimides, which are used in aerospace, electronics, and other advanced technologies
Wirkmechanismus
The mechanism of action of isophthaloyl bisphthalimide involves its ability to form stable imide linkages, which contribute to its chemical stability and reactivity. The compound interacts with various molecular targets through its phthalimide groups, enabling it to participate in a range of chemical reactions. The pathways involved in its action include nucleophilic substitution and condensation reactions, which are facilitated by the presence of electrophilic carbonyl groups in the phthalimide moieties .
Vergleich Mit ähnlichen Verbindungen
Isophthaloyl bisphthalimide can be compared with other similar compounds, such as:
Terephthaloyl bisphthalimide: Similar in structure but with a different arrangement of the phthalimide groups, leading to distinct chemical properties.
Adipoyl bisphthalimide: Contains an adipoyl linkage instead of an isophthaloyl linkage, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts unique chemical properties and makes it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
7399-06-6 |
|---|---|
Molekularformel |
C24H12N2O6 |
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
2-[2-(1,3-dioxoisoindole-2-carbonyl)benzoyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H12N2O6/c27-19-13-7-1-2-8-14(13)20(28)25(19)23(31)17-11-5-6-12-18(17)24(32)26-21(29)15-9-3-4-10-16(15)22(26)30/h1-12H |
InChI-Schlüssel |
SRIIIFUSFCETPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)C3=CC=CC=C3C(=O)N4C(=O)C5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















